1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Nematocidal Evaluation
Pyrazole carboxamide derivatives have been identified as possessing significant nematocidal activity. A study by Zhao, Xing, Xu, Peng, and Liu (2017) synthesized a series of fluorine-containing pyrazole carboxamides. These compounds exhibited weak fungicidal activity but considerable effectiveness against the nematode M. incognita (Zhao et al., 2017).
Functionalization Reactions
Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole carboxamides. They studied the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via specific chemical reactions, providing insight into the versatility of such compounds (Yıldırım et al., 2005).
Reaction Mechanisms
The study of reaction mechanisms involving pyrazole carboxamides was detailed by Ledenyova, Falaleev, Shikhaliev, Ryzhkova, and Zubkov (2018). They investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, uncovering complex reaction pathways (Ledenyova et al., 2018).
Synthesis and Biological Evaluation
Donohue, Michelotti, Reader, Reader, Stirling, and Tice (2002) conducted a synthesis and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. Their research contributed to understanding the potential biological applications of these compounds, including their toxic effects on C. elegans (Donohue et al., 2002).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) synthesized novel pyrazolopyrimidines derivatives, testing them for their anticancer and anti-5-lipoxygenase activities. These derivatives showed promise in both cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase (Rahmouni et al., 2016).
Crystal Structure and DFT Study
Zhao and Wang (2023) investigated the crystal structure of Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative of pyrazole, using X-ray diffraction and density functional theory (DFT) calculations. Their study offered insights into the physical and chemical properties of the compound (Zhao & Wang, 2023).
Cytotoxicity of Pyrazole Derivatives
Hassan, Hafez, and Osman (2014) conducted research on the cytotoxicity of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Their work involved synthesizing and testing these compounds against Ehrlich Ascites Carcinoma (EAC) cells, contributing to understanding their potential as antitumor agents (Hassan et al., 2014).
Protoporphyrinogen Oxidase Inhibitors
Li, Zhu, Song, Hu, Liu, Li, Niu, Liu, Wang, Song, Zou, and Yang (2008) synthesized 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives as protoporphyrinogen oxidase inhibitors, potentially useful as herbicides. These compounds showed substantial herbicidal activity and inhibition against protoporphyrinogen oxidase in vitro (Li et al., 2008).
Antimicrobial Activity
Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, examining their antimicrobial activity against various bacterial strains and fungi. This research expanded the understanding of the antimicrobial potential of these compounds (Hassan, 2013).
Photosynthetic Electron Transport Inhibitors
Vicentini, Guccione, Giurato, Ciaccio, Mares, and Forlani (2005) investigated a series of pyrazole derivatives as potential inhibitors of photosynthetic electron transport. Their study highlighted the inhibitory properties of these compounds, which could be comparable to commercial herbicides like diuron and lenacil (Vicentini et al., 2005).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into its properties or mechanism of action.
Please note that this is a general approach and the specific details would depend on the particular compound . For “1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide”, you may need to consult specialized databases or literature sources, or seek the advice of a chemist or a chemical information specialist.
properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-11-15(12(2)22(3)20-11)16(24)19-7-9-23-8-4-13(21-23)14-10-17-5-6-18-14/h4-6,8,10H,7,9H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIWOPVMYHRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide |
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